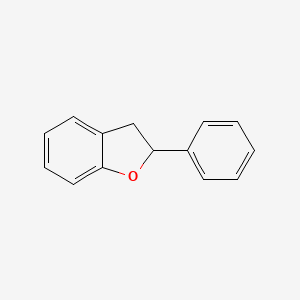![molecular formula C12H16N2 B13110660 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine CAS No. 161955-31-3](/img/structure/B13110660.png)
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine is a nitrogen-containing heterocyclic compound It features a cycloheptane ring fused with a pyrazine ring, and an isopropyl group attached to the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formation of a domino imine followed by intramolecular annulation and subsequent reactions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives.
Aplicaciones Científicas De Investigación
7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine include other nitrogen-containing heterocycles such as pyrrolopyrazines and pyrazolopyridines . These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart is its unique combination of a cycloheptane ring fused with a pyrazine ring and an isopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
161955-31-3 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
7-propan-2-yl-3,4-dihydro-2H-cyclohepta[b]pyrazine |
InChI |
InChI=1S/C12H16N2/c1-9(2)10-3-5-11-12(6-4-10)14-8-7-13-11/h3-6,9,13H,7-8H2,1-2H3 |
Clave InChI |
NSMPVZFCYNMLAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C2C(=NCCN2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


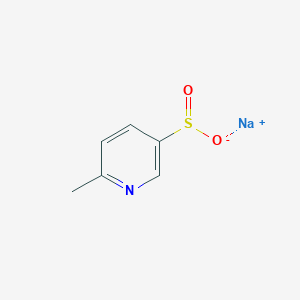


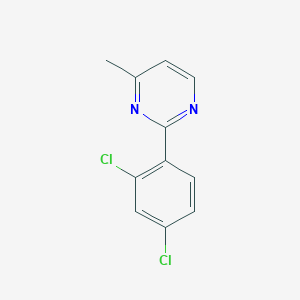
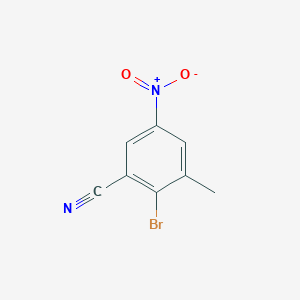
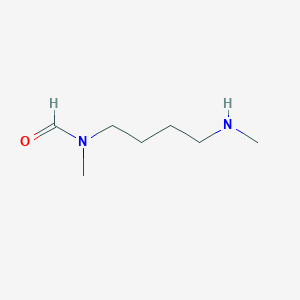
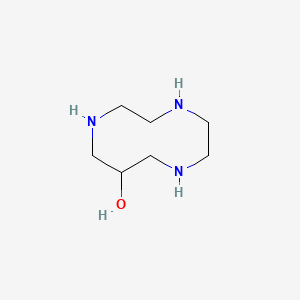
![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)



